molecular formula C10H14N2O3 B1407638 tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate CAS No. 1394935-52-4

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Cat. No.: B1407638
CAS No.: 1394935-52-4
M. Wt: 210.23 g/mol
InChI Key: YISSDDUTPCTXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol. It is a derivative of pyridine and is often used in various chemical and biological research applications.

Scientific Research Applications

tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of “tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate” is related to its interaction with the SARS-CoV-2 main protease . The compound has been used in the study of this protease, which plays an essential role in processing the polyproteins that are translated from the viral RNA .

Future Directions

The study of “tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate” and related compounds could be important in the development of treatments for diseases such as COVID-19 . The compound’s interaction with the SARS-CoV-2 main protease suggests it could be a potential target for pharmacological intervention .

Preparation Methods

The synthesis of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-oxo-1,6-dihydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: This compound has a similar structure but differs in the position of the oxo group.

    tert-Butyl N-(6-oxo-1,6-dihydropyridin-2-yl)carbamate: Another structural isomer with the oxo group at a different position.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

tert-butyl N-(6-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h4-6H,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISSDDUTPCTXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.